molecular formula C14H14ClNO5S2 B2827457 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2,5-dimethoxyphenyl)acetamide CAS No. 1021046-76-3

2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2827457
CAS No.: 1021046-76-3
M. Wt: 375.84
InChI Key: UHHPKXJJTDGSNT-UHFFFAOYSA-N
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Description

2-[(5-Chlorothiophen-2-yl)sulfonyl]-N-(2,5-dimethoxyphenyl)acetamide is a synthetic acetamide derivative featuring a sulfonyl group attached to a 5-chlorothiophene ring and an N-linked 2,5-dimethoxyphenyl substituent.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)sulfonyl-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO5S2/c1-20-9-3-4-11(21-2)10(7-9)16-13(17)8-23(18,19)14-6-5-12(15)22-14/h3-7H,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHPKXJJTDGSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with structurally related acetamides, focusing on substituent variations and their implications.

Sulfonyl-Containing Acetamides

a) N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
  • Core Structure : Acetamide with nitro and methylsulfonyl groups on a chlorinated phenyl ring.
  • The methylsulfonyl group differs from the thiophene-sulfonyl group in the target compound, altering solubility and steric bulk.
  • Applications : Used as an intermediate in sulfur-containing heterocycle synthesis, suggesting utility in medicinal chemistry .
b) 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()
  • Core Structure : Acetamide with a pyrimidine-thioether substituent.
  • Applications : Serves as a bioactive intermediate, highlighting the role of heterocyclic substituents in drug design .

2,5-Dimethoxyphenyl-Substituted Acetamides

a) Midodrine Hydrochloride ()
  • Core Structure: Acetamide with a 2,5-dimethoxyphenyl group and amino-hydroxyethyl chain.
  • Key Differences: The amino and hydroxyethyl groups confer vasopressor activity, absent in the target compound. The dimethoxyphenyl moiety is retained but paired with a distinct pharmacophore.
  • Applications : FDA-approved for hypotension, demonstrating the therapeutic relevance of dimethoxyphenyl acetamides .
b) N-(6-Chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide ()
  • Core Structure : Acetamide with a chlorobenzothiazole substituent.
  • Key Differences : Benzothiazole rings are aromatic heterocycles with proven antimicrobial and antitumor activity, contrasting with the thiophene-sulfonyl group’s electronic effects.
  • Applications : Patented for unspecified uses, likely in pharmaceuticals due to benzothiazole’s bioactive profile .

Agrochemically Relevant Acetamides ()

a) Alachlor
  • Core Structure : Chloro-substituted acetamide with methoxymethyl and diethylphenyl groups.
  • Key Differences : Bulky alkyl substituents enhance lipid solubility, favoring herbicidal activity. Lacks polar sulfonyl or heterocyclic groups.
  • Applications : Widely used as a pre-emergent herbicide, illustrating structural requirements for agrochemical efficacy .

Comparative Data Table

Compound Name Core Substituent A Core Substituent B Key Functional Groups Potential Applications Source
Target Compound 5-Chlorothiophen-2-ylsulfonyl 2,5-Dimethoxyphenyl Sulfonyl, Chlorothiophene Pharmaceuticals (inferred) N/A
N-(4-Chloro-2-nitrophenyl)-...acetamide Methylsulfonyl 4-Chloro-2-nitrophenyl Nitro, Methylsulfonyl Heterocycle synthesis
Midodrine Hydrochloride Amino-hydroxyethyl 2,5-Dimethoxyphenyl Amino, Hydroxyl Vasopressor (hypotension)
N-(6-Chlorobenzothiazole-2-yl)-...acetamide 6-Chlorobenzothiazole 2,5-Dimethoxyphenyl Benzothiazole, Chloro Patented pharmaceuticals
Alachlor Methoxymethyl 2,6-Diethylphenyl Chloro, Alkyl Herbicide

Key Findings and Implications

Sulfonyl vs.

Heterocyclic vs. Phenyl Substituents : Thiophene and benzothiazole rings offer distinct electronic profiles; benzothiazoles are more aromatic and rigid, favoring interactions with hydrophobic enzyme pockets .

Dimethoxyphenyl Utility : This moiety is recurrent in vasopressors (Midodrine) and patented compounds, suggesting its versatility in modulating pharmacokinetics and bioactivity .

Agrochemical vs. Pharmaceutical Design : Bulky alkyl groups (e.g., alachlor) favor herbicidal activity, while polar/heterocyclic groups align with drug-like properties .

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